1-(Bromomethyl)-3,5-dinitrobenzene

Description

Significance in Organic Chemistry Research

The significance of 1-(Bromomethyl)-3,5-dinitrobenzene in organic chemistry research stems primarily from its utility as a versatile electrophile. The presence of the electron-withdrawing nitro groups enhances the reactivity of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of the 3,5-dinitrophenylmethyl moiety into a wide range of molecules, a key step in the synthesis of more complex chemical structures.

Furthermore, the dinitroaromatic core of the molecule serves as a useful scaffold in the development of various functional materials and biologically active compounds. The nitro groups can be readily reduced to amino groups, providing a pathway to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The compound's well-defined structure also makes it a valuable model system for studying reaction mechanisms and the electronic effects of substituents on aromatic rings.

Overview of Structural Features and Functional Groups

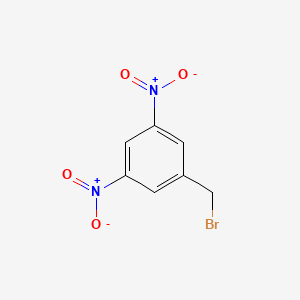

The molecular structure of this compound is characterized by a central benzene (B151609) ring to which three functional groups are attached. biosynth.com The key structural features are:

Benzene Ring: A six-carbon aromatic ring that forms the core of the molecule.

Bromomethyl Group (-CH2Br): A methyl group where one hydrogen atom has been replaced by a bromine atom. This group is attached to the first carbon of the benzene ring. The C-Br bond is the primary site of reactivity for nucleophilic attack.

Nitro Groups (-NO2): Two nitro groups are attached to the third and fifth carbons of the benzene ring. biosynth.com These are strong electron-withdrawing groups that significantly influence the electronic properties and reactivity of the entire molecule. They deactivate the benzene ring towards electrophilic substitution but activate the bromomethyl group for nucleophilic substitution.

The spatial arrangement of these groups gives the molecule a distinct polarity and reactivity profile. The IUPAC name, this compound, precisely describes this arrangement. biosynth.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 137570-75-3 |

| Molecular Formula | C7H5BrN2O4 |

| Molecular Weight | 261.03 g/mol |

| SMILES | C1=C(C=C(C=C1N+[O-])N+[O-])CBr |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNFIVPIQXQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551740 | |

| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137570-75-3 | |

| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Bromomethyl 3,5 Dinitrobenzene

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule for many transformations. As a benzylic bromide, the carbon-bromine bond is activated towards nucleophilic attack. The presence of two nitro groups in the meta positions significantly enhances the electrophilic character of the benzylic carbon. By withdrawing electron density from the benzene (B151609) ring through their powerful inductive (-I) and resonance (-R) effects, the nitro groups make the benzylic carbon atom more electron-deficient and thus a prime target for nucleophiles. This activation favors a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Nucleophilic Substitution Reactions

The electron-deficient benzylic carbon of 1-(bromomethyl)-3,5-dinitrobenzene readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This reaction involves the displacement of the bromide leaving group by the incoming nucleophile, proceeding efficiently under mild conditions.

Heteroatom nucleophiles, such as those containing nitrogen (amines) or sulfur (thiols), react readily with this compound. Primary and secondary amines, for instance, attack the benzylic carbon to form the corresponding N-substituted 3,5-dinitrobenzylamines. Similarly, thiols and their conjugate bases (thiolates) react to yield 3,5-dinitrobenzyl thioethers. These reactions are typically rapid and high-yielding due to the high electrophilicity of the substrate.

The reaction with various nucleophiles leads to a diverse array of substituted products, demonstrating the utility of this compound as a synthetic building block. The general transformation involves the formation of a new carbon-nucleophile bond in place of the carbon-bromine bond.

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Name | Product Structure |

|---|---|---|---|

| Amine (Primary) | Aniline | N-(3,5-Dinitrobenzyl)aniline | C₁₃H₁₁N₃O₄ |

| Amine (Secondary) | Morpholine | 4-(3,5-Dinitrobenzyl)morpholine | C₁₁H₁₃N₃O₅ |

| Thiol | Thiophenol | (3,5-Dinitrobenzyl)(phenyl)sulfane | C₁₃H₁₀N₂O₄S |

| Hydroxide | Sodium Hydroxide | (3,5-Dinitrophenyl)methanol | C₇H₆N₂O₅ |

Oxidation Reactions (e.g., to Carboxylic Acids)

The benzylic position of this compound can be oxidized to a higher oxidation state. A common and synthetically useful transformation is its conversion to the corresponding carboxylic acid. Benzylic bromides can be directly oxidized to benzoic acids using reagents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄·2H₂O). organic-chemistry.org This reaction converts the -CH₂Br group into a -COOH group, yielding 3,5-dinitrobenzoic acid, a stable crystalline solid used in analytical chemistry and further synthesis. wikipedia.orghansshodhsudha.comresearchgate.net

Alkylation Reactions (e.g., α-Benzylation)

This compound is an effective alkylating agent, specifically a "benzylating" agent, for carbon and heteroatom nucleophiles. In this context, the molecule acts as the electrophile, transferring the 3,5-dinitrobenzyl group to the nucleophile. This is particularly evident in reactions with soft carbon nucleophiles like enamines or enolates, which can be alkylated at the α-carbon. For example, enamines formed from aldehydes can react with dinitrobenzyl bromides in a process that can be promoted by visible light, indicating a radical-based mechanism under certain conditions. recercat.catescholarship.orgacs.org This highlights its utility in forming new carbon-carbon bonds.

Reactivity of the Nitro Groups

The two nitro groups on the aromatic ring are the other major sites of reactivity. While they are strongly deactivating towards electrophilic aromatic substitution, they are susceptible to reduction. The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines.

In this compound, the two nitro groups are chemically equivalent due to the molecule's symmetry. Reduction can be controlled to yield either the monoamino or diamino product, depending on the reagents and reaction conditions. Complete reduction of both nitro groups leads to the formation of 5-(bromomethyl)benzene-1,3-diamine.

Selective reduction of one nitro group is also possible using specific reagents. The Zinin reduction, which typically employs sulfides, polysulfides, or hydrosulfides (e.g., sodium sulfide (B99878) or ammonium (B1175870) sulfide), is a classic method for the partial reduction of dinitroarenes. stackexchange.comoup.com Other methods include catalytic hydrogenation with controlled stoichiometry of hydrogen or using specific catalysts. unimi.itwikipedia.org The reduction of one nitro group in this molecule would yield 3-amino-5-(bromomethyl)nitrobenzene.

Table 2: Representative Reduction Reactions of the Nitro Groups

| Reagent(s) | Conditions | Major Product | Notes |

|---|---|---|---|

| H₂, Pd/C | High pressure, Methanol | 5-(Bromomethyl)benzene-1,3-diamine | Complete reduction of both nitro groups. |

| Sn, HCl (conc.) | Heating | 5-(Bromomethyl)benzene-1,3-diamine | Classic method for complete reduction. |

| Fe, HCl/H₂O | Reflux | 5-(Bromomethyl)benzene-1,3-diamine | Common and cost-effective industrial method. |

Reduction Reactions (e.g., to Amino Groups)

The reduction of the nitro groups is a pivotal transformation of this compound, offering a pathway to various amino-substituted derivatives. The presence of two nitro groups allows for the possibility of selective reduction, yielding either monoamino or diamino products.

The selective reduction of one nitro group in dinitroaromatic compounds is a well-established strategy in organic synthesis. For dinitrotoluene isomers, reagents such as sodium sulfide or ammonium sulfide (in what is known as the Zinin reduction) have been shown to selectively reduce one nitro group. echemi.comstackexchange.com The regioselectivity of this reduction is often influenced by steric hindrance, with the least hindered nitro group being preferentially reduced. stackexchange.com In the case of this compound, the two nitro groups are in sterically similar environments. Therefore, the selective reduction to 5-(bromomethyl)-3-nitroaniline would likely yield a mixture of products unless specific reagents or conditions are employed.

Common reagents and conditions for the reduction of aromatic nitro groups to amines include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method for reducing nitro groups. spcmc.ac.in However, this method can also lead to the hydrogenolysis of the benzylic bromide, potentially resulting in the formation of 3,5-dinitrotoluene (B12062) or its further reduced products. Careful selection of catalyst and reaction conditions would be crucial to favor the reduction of the nitro groups over the cleavage of the C-Br bond.

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction. These conditions are generally chemoselective for the nitro group over many other functional groups.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst can also effect the reduction of nitro groups.

The complete reduction of both nitro groups would lead to the formation of 3,5-diaminobenzyl bromide, a potentially useful building block for further chemical synthesis.

Table 1: Potential Reduction Products of this compound

| Starting Material | Reagents and Conditions | Major Product(s) |

| This compound | Selective reducing agent (e.g., Na2S, (NH4)2S) | 5-(Bromomethyl)-3-nitroaniline |

| This compound | Strong reducing agent (e.g., H2/Pd-C, Fe/HCl) | 3,5-Diaminobenzyl bromide |

Note: The specific outcomes and yields will depend on the precise reaction conditions employed.

Redox Chemistry Pathways

The redox chemistry of this compound is dominated by the electron-accepting character of the dinitroaromatic system. The electrochemical reduction of dinitrobenzene compounds typically proceeds in a stepwise manner, involving the formation of radical anions and dianions.

The one-electron reduction potentials for para-substituted nitrobenzene (B124822) derivatives have been studied, and these values are influenced by the nature of the substituent. researchgate.net Electron-withdrawing groups generally make the reduction potential less negative (i.e., easier to reduce), while electron-donating groups have the opposite effect. For this compound, the bromomethyl group is weakly electron-withdrawing, and the two nitro groups are strongly electron-withdrawing. This electronic arrangement suggests that the first reduction potential of this compound would be relatively low (less negative) compared to nitrobenzene itself.

The electrochemical reduction of dinitrobenzenes in aprotic solvents typically shows two reversible one-electron reduction steps, corresponding to the formation of the radical anion and then the dianion. researchgate.net The presence of proton donors can lead to more complex reaction pathways, including the protonation of the reduced species and further reduction to nitroso, hydroxylamino, and ultimately amino groups.

The general redox pathway for a dinitroaromatic compound can be depicted as follows:

Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻˙ (Radical anion formation) [Ar(NO₂)₂]⁻˙ + e⁻ ⇌ [Ar(NO₂)₂]²⁻ (Dianion formation)

In the presence of protons, the pathway can lead to the formation of various intermediates and final products:

[Ar(NO₂)₂]⁻˙ + H⁺ → Ar(NO₂)(NOOH) Ar(NO₂)(NOOH) + e⁻ + H⁺ → Ar(NO₂)(NOH)₂ Ar(NO₂)(NOH)₂ → Ar(NO₂)(NO) + H₂O Ar(NO₂)(NO) + 2e⁻ + 2H⁺ → Ar(NO₂)(NHOH) Ar(NO₂)(NHOH) + 2e⁻ + 2H⁺ → Ar(NO₂)(NH₂) + H₂O

The exact redox potentials and the stability of the intermediates for this compound have not been specifically reported in the literature, but they can be expected to follow the general behavior of other dinitroaromatic compounds.

Interconversion of Functional Groups on the Benzene Ring

Beyond the reduction of the nitro groups, the functional groups on the benzene ring of this compound can potentially undergo other transformations. However, the strong deactivating effect of the two nitro groups makes electrophilic aromatic substitution reactions highly unfavorable. Conversely, these electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr).

While the bromine atom is on the methyl group and not directly on the ring, it is important to consider the reactivity of the aromatic C-H bonds and the nitro groups themselves.

Nucleophilic aromatic substitution reactions typically require a good leaving group on the aromatic ring, such as a halide. In this compound, there are no such leaving groups directly attached to the ring. However, in highly activated systems, a nitro group itself can sometimes be displaced by a strong nucleophile, although this is less common than halide displacement.

The primary reactivity for functional group interconversion on the benzene ring would likely occur after the reduction of one or both nitro groups to amino groups. The resulting amino groups are strongly activating and ortho-, para-directing, which would facilitate subsequent electrophilic aromatic substitution reactions on the ring. For example, the diazotization of an amino group to form a diazonium salt would open up a wide range of transformations, including the introduction of halogens (Sandmeyer reaction), hydroxyl groups, cyano groups, and hydrogen (deamination).

The reactivity of the benzylic bromide is also significantly influenced by the dinitro-substituted ring. The electron-withdrawing nature of the nitro groups destabilizes the formation of a benzylic carbocation, making SN1-type reactions less likely. youtube.com Conversely, the electron-deficient nature of the benzylic carbon enhances its susceptibility to attack by nucleophiles, favoring SN2-type reactions. quora.com Therefore, the bromomethyl group can be readily displaced by a variety of nucleophiles to introduce other functional groups at that position.

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 3,5 Dinitrobenzene

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 1-(bromomethyl)-3,5-dinitrobenzene are largely dictated by its structural features. The presence of the bromomethyl group makes it susceptible to nucleophilic substitution reactions, while the dinitro-substituted aromatic ring influences the reactivity of the benzylic position and the nitro groups themselves.

In many reactions, the initial step involves the departure of the bromide ion, which can be facilitated by the solvent or a Lewis acid. This can lead to the formation of a transient carbocation intermediate, the 3,5-dinitrobenzyl cation. The stability of this carbocation is a key factor in determining the reaction pathway. The two nitro groups, being strongly electron-withdrawing, would typically destabilize a positive charge on the benzylic carbon. However, resonance effects can play a role in delocalizing the charge.

Alternatively, reactions can proceed through a concerted mechanism where bond-making and bond-breaking occur simultaneously, avoiding the formation of a discrete carbocation intermediate. The specific pathway taken often depends on the nature of the nucleophile, the solvent, and the reaction conditions.

Mechanistic Studies of Bromination Reactions

While the starting compound is already brominated at the methyl group, further bromination reactions on the aromatic ring are of mechanistic interest. The two nitro groups are strong deactivating and meta-directing groups for electrophilic aromatic substitution. Therefore, introducing another bromine atom onto the benzene (B151609) ring would require harsh reaction conditions.

Mechanistic studies of similar dinitroaromatic compounds have utilized techniques like kinetic isotope effects and Hammett plots to elucidate the reaction mechanism. For instance, the bromination of related compounds often proceeds via the formation of a sigma complex (also known as an arenium ion), where the electrophile (Br+) attaches to the aromatic ring. The rate-determining step is typically the formation of this complex. The strong electron-withdrawing nature of the nitro groups would significantly slow down this step.

Mechanisms of Nucleophilic Displacement at the Bromomethyl Center

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. This reaction can proceed through two main mechanisms: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.

The SN1 mechanism is a two-step process. libretexts.org The first, and rate-determining, step is the slow ionization of the substrate to form a carbocation and a leaving group (bromide ion). libretexts.org The second step is the rapid attack of the nucleophile on the carbocation. libretexts.org Given the electronic destabilization of the benzylic carbocation by the two nitro groups, a pure SN1 mechanism is less likely for this compound under most conditions.

The SN2 mechanism , in contrast, is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile. libretexts.org For this compound, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. The reaction proceeds through a trigonal bipyramidal transition state.

| Mechanism | Key Features | Favored by |

| SN1 | Two-step, carbocation intermediate, rate = k[substrate] | Polar protic solvents, weak nucleophiles, tertiary substrates |

| SN2 | One-step, backside attack, rate = k[substrate][nucleophile] | Polar aprotic solvents, strong nucleophiles, primary substrates |

Mechanistic Aspects of Nitro Group Transformations (e.g., Electroreduction)

The nitro groups of this compound can undergo various transformations, with electroreduction being a well-studied example. The electroreduction of dinitrobenzenes in aprotic solvents like dimethylformamide (DMF) has been investigated using techniques such as cyclic voltammetry. researchgate.net

Investigation of Electron Donor-Acceptor (EDA) Complex Formation

Electron donor-acceptor (EDA) complexes are formed through weak dipole-dipole interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.org this compound, with its electron-deficient aromatic ring due to the two nitro groups, can act as an electron acceptor.

The formation of an EDA complex can be detected by the appearance of a new absorption band in the UV-Vis spectrum, known as the charge-transfer band. nih.gov Upon irradiation with light of a suitable wavelength, the EDA complex can be excited, leading to an electron transfer from the donor to the acceptor. beilstein-journals.orgnih.gov This generates a pair of radical ions that can then initiate subsequent chemical reactions. beilstein-journals.orgnih.gov The study of EDA complex formation is significant as it opens up pathways for photochemical reactions that might not occur with the individual components. hepatochem.com These reactions are often mild and can proceed without the need for transition metal catalysts. beilstein-journals.orgnih.gov

Chemical Interaction Studies with Biological Macromolecules

The reactivity of this compound makes it a compound of interest for studying interactions with biological macromolecules like proteins and DNA. nih.gov These interactions are often driven by a combination of hydrophobic and electrostatic forces. nih.gov

Covalent Bond Formation with Nucleophilic Sites

The electrophilic nature of the bromomethyl group in this compound allows it to react with nucleophilic sites present in biological macromolecules. libretexts.org These nucleophilic sites include the side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), as well as the nucleobases in DNA.

The mechanism of this interaction is typically an SN2 type nucleophilic substitution. The nucleophilic group from the macromolecule attacks the benzylic carbon, displacing the bromide ion and forming a stable covalent bond. This covalent modification can alter the structure and function of the biological macromolecule, a principle that is utilized in various biochemical and pharmacological studies.

| Nucleophilic Amino Acid | Nucleophilic Group |

| Cysteine | Thiol (-SH) |

| Histidine | Imidazole ring |

| Lysine | Epsilon-amino group (-NH2) |

| Methionine | Thioether (-S-CH3) |

Redox Reactions and Radical Species Generation

The redox behavior of this compound is primarily dictated by the presence of two electron-withdrawing nitro groups and a reactive benzylic bromide. These functionalities make the molecule susceptible to electron transfer reactions, leading to the formation of various radical species. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous dinitrobenzyl and nitrobenzyl halides.

The electrochemical reduction of nitroaromatic compounds is a well-established process. The reduction of the nitro groups in this compound is expected to occur in a stepwise manner. The first step involves a one-electron transfer to form a radical anion. Due to the presence of two nitro groups, the electron is likely delocalized over the aromatic ring and both nitro substituents. The stability of this radical anion is a key factor in its subsequent reactivity.

In aprotic media, the electrochemical reduction of related nitrobenzyl halides has been shown to proceed via the initial formation of a radical anion. acs.org The reduction potential for this process is influenced by the solvent and the specific halide. researchgate.net For instance, the cyclic voltammetric reduction of various organic halides, including benzyl (B1604629) bromides, in aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (AN) results in a two-electron irreversible reduction of the carbon-halogen bond. researchgate.net

The generated radical anion of this compound can undergo several reaction pathways. A critical pathway is the cleavage of the carbon-bromine bond, a process known as dissociative electron transfer. This fragmentation results in the formation of a 3,5-dinitrobenzyl radical and a bromide anion. The ease of this cleavage is dependent on the stability of the resulting radical and the strength of the C-Br bond.

The 3,5-dinitrobenzyl radical is a key intermediate that can participate in various subsequent reactions, including dimerization, abstraction of hydrogen atoms from the solvent or other molecules, or further reduction to the corresponding carbanion. The presence of two nitro groups significantly stabilizes this benzylic radical through resonance.

Alternatively, the initially formed radical anion may be stable enough to be observed under certain experimental conditions, such as in EPR (Electron Paramagnetic Resonance) spectroscopy studies. Studies on the radical anions of dinitrophenols have demonstrated the use of EPR to characterize these species and study intramolecular electron exchange between the nitro groups. rsc.org

The generation of radical anions from nitroaromatic compounds can also be achieved through chemical means, for instance, by using strong electron donors. These radical anions are potent species in photoredox catalysis and can activate strong chemical bonds. chemrxiv.org The radical anion of this compound, once formed, could potentially participate in such catalytic cycles.

The following table summarizes the key reactive species and their expected formation pathways in the redox reactions of this compound, based on the behavior of analogous compounds.

| Reactive Species | Formation Pathway | Expected Subsequent Reactions |

| This compound Radical Anion | One-electron reduction of the parent molecule. | - Dissociative cleavage of the C-Br bond. - Further reduction of the nitro groups. |

| 3,5-Dinitrobenzyl Radical | Dissociative cleavage of the C-Br bond from the radical anion. | - Dimerization. - Hydrogen atom abstraction. - Further reduction to the carbanion. |

| 3,5-Dinitrobenzyl Anion | Two-electron reduction of the parent molecule or one-electron reduction of the 3,5-dinitrobenzyl radical. | - Protonation to form 3,5-dinitrotoluene (B12062). - Reaction with electrophiles. |

It is important to note that the direct experimental investigation of the redox chemistry and radical species generation of this compound would be necessary to fully elucidate the precise mechanistic details and the relative importance of the competing reaction pathways.

Applications of 1 Bromomethyl 3,5 Dinitrobenzene in Advanced Organic Synthesis

As a Key Building Block for Complex Organic Molecules

1-(Bromomethyl)-3,5-dinitrobenzene serves as a fundamental building block in the construction of more complex molecular architectures. Its utility stems from the ability of the bromomethyl group to be readily displaced by a variety of nucleophiles, while the dinitrophenyl moiety can be further functionalized or can influence the reactivity of the molecule. This allows for the introduction of the 3,5-dinitrophenyl group into larger structures, which can be a key step in the synthesis of pharmaceuticals, agrochemicals, and other target molecules. a2bchem.com The presence of the nitro groups activates the benzene (B151609) ring for nucleophilic aromatic substitution, providing a pathway to even more intricate structures. a2bchem.com

Synthesis of Diversified Derivatives and Analogues

The reactivity of this compound facilitates the synthesis of a diverse range of derivatives. By reacting it with different nucleophiles, a variety of functional groups can be introduced at the benzylic position. For instance, it can undergo substitution reactions with amines, alcohols, and thiols to form the corresponding substituted dinitrobenzene derivatives. a2bchem.com These reactions are often straightforward and high-yielding, making this compound an attractive starting material for creating libraries of related compounds for screening purposes in drug discovery and materials science. The nitro groups can also be reduced to amino groups, which can then be diazotized and subjected to a variety of transformations, further expanding the range of accessible analogues.

Role in S-Alkylation Reactions

The high reactivity of the bromomethyl group in this compound makes it an excellent electrophile for S-alkylation reactions. Thiol-containing compounds can readily displace the bromide ion to form thioethers. This reaction is of particular importance in various areas of chemistry, including the synthesis of biologically active molecules and the development of self-assembled monolayers on gold surfaces. The resulting 3,5-dinitrophenyl thioethers can exhibit interesting electronic and photophysical properties.

Utility in Enantioselective Synthesis

While direct applications of this compound in enantioselective synthesis are not extensively documented in the provided search results, its derivatives can play a role in chiral recognition and resolution. The dinitrophenyl group is a well-known π-acidic moiety that can form charge-transfer complexes with electron-rich chiral molecules. This property can be exploited in the design of chiral stationary phases for chromatography or as a part of a chiral derivatizing agent to determine the enantiomeric excess of a chiral compound.

The principles of enantioselective catalysis, such as the use of chiral catalysts to control the stereochemical outcome of a reaction, are relevant here. nih.govuva.es For instance, a chiral nucleophile could react with this compound to produce a specific enantiomer. Conversely, a chiral catalyst could be employed to direct the reaction of an achiral nucleophile with the substrate in an enantioselective manner.

Contributions to Materials Science (e.g., Functionalized Polymers, Dendrimers, Ligands)

The structural features of this compound make it a valuable component in the synthesis of advanced materials.

Functionalized Polymers: The ability to incorporate the 3,5-dinitrophenyl group into polymer chains allows for the tuning of their electronic and physical properties. This can be achieved by either polymerizing a monomer derived from this compound or by post-polymerization modification of a pre-existing polymer with this reagent.

Ligands: The dinitrophenyl moiety can be incorporated into ligands for metal coordination. The electron-withdrawing nature of the nitro groups can influence the electronic properties of the resulting metal complex, which can be important for applications in catalysis and materials science.

Applications in Chemical Probe Development for Biochemical Research

The 3,5-dinitrophenyl group can be used as a tag or a handle in the development of chemical probes for biochemical research. Its strong UV-visible absorbance makes it a useful chromophore for detection and quantification. By attaching this group to a molecule of interest, researchers can track its localization and interactions within a biological system. For example, a derivative of this compound could be used to label a specific protein or enzyme, allowing for the study of its function and activity.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes

The traditional synthesis of 1-(Bromomethyl)-3,5-dinitrobenzene likely proceeds via the radical bromination of 3,5-dinitrotoluene (B12062). nih.gov This transformation, often employing N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl4) and initiated by heat or light, is effective but poses significant environmental and safety concerns. masterorganicchemistry.com Future research is poised to pivot towards more sustainable and environmentally benign synthetic strategies.

Emerging trends in "green chemistry" offer several promising avenues for the synthesis of this and related benzylic bromides. researchgate.net One key area of development is the replacement of hazardous solvents. Research has demonstrated the efficacy of alternative media such as acetonitrile (B52724), ionic liquids, and even water for benzylic bromination reactions. researchgate.netorganic-chemistry.org Solvent-free, or neat, reaction conditions, often facilitated by microwave irradiation, represent another significant advancement, offering reduced reaction times, higher yields, and a minimized environmental footprint. rsc.org

Furthermore, the development of catalytic systems that can generate reactive bromine species in situ from more benign sources is a critical area of future research. For instance, methods involving the oxidation of bromide salts using greener oxidants like hydrogen peroxide could eliminate the need for stoichiometric brominating agents like NBS. researchgate.net Continuous flow photochemical processes are also gaining traction as a safer and more scalable alternative to traditional batch reactions, offering precise control over reaction parameters and minimizing the risk of runaway reactions. organic-chemistry.orgrsc.org

| Parameter | Traditional Method (Wohl-Ziegler) | Potential Greener Alternatives |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | In-situ generated Br2 (e.g., from HBr/H2O2) |

| Solvent | Carbon Tetrachloride (CCl4) | Acetonitrile, Diethyl Carbonate, Ionic Liquids, Water, Solvent-free |

| Initiation | Chemical initiators (e.g., AIBN, benzoyl peroxide), UV light | Visible light (photocatalysis), Microwave irradiation |

| Process | Batch processing | Continuous flow systems |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the lability of the benzylic bromide, which is a superb leaving group. This is due to the stabilization of the resulting benzylic carbocation (in an S_N1 mechanism) or the transition state (in an S_N2 mechanism) by the adjacent aromatic ring. gla.ac.ukquora.comquora.compearson.com The two nitro groups exert a powerful electron-withdrawing effect, which is expected to significantly influence the reaction pathway. While this effect would destabilize a benzylic carbocation, making an S_N1 pathway less favorable, it would strongly activate the benzylic carbon towards nucleophilic attack in an S_N2 fashion.

Future research could focus on leveraging this enhanced S_N2 reactivity to explore reactions with a wider range of nucleophiles under milder conditions. This could include soft nucleophiles, such as sulfur and selenium compounds, as well as various carbon nucleophiles like enolates and organometallic reagents. The high reactivity could also be exploited in the synthesis of complex molecules where functional group tolerance is key.

Moreover, the electron-deficient nature of the aromatic ring opens up possibilities for novel reactivity beyond simple substitution at the benzylic position. For example, it is conceivable that under certain conditions, the molecule could participate in electron transfer processes, leading to radical-based transformations. acs.org The cooperative catalysis of benzyl (B1604629) halides with electron-deficient alkenes is an area of growing interest, and this compound would be an ideal substrate to explore in such reactions. acs.org

Expansion into New Areas of Synthetic Application

As a versatile building block, this compound has the potential to be a key intermediate in the synthesis of a wide array of functional molecules. The 3,5-dinitrobenzyl moiety can be readily introduced into various scaffolds via nucleophilic substitution of the bromide. This functional group can serve as a handle for further transformations or impart specific properties to the target molecule.

One promising area of application is in the synthesis of novel heterocyclic compounds. nih.govmdpi.com The reaction of this compound with binucleophiles, such as those containing two nitrogen, oxygen, or sulfur atoms, could provide a straightforward entry into a variety of heterocyclic ring systems. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Another potential application lies in the field of materials science. The electron-deficient nature of the 3,5-dinitrophenyl group makes it an interesting component for the design of materials with specific electronic or optical properties. For example, its incorporation into polymers or dendrimers could lead to new materials for applications in electronics or sensing. The compound could also be used to synthesize ligands for coordination chemistry, where the nitro groups could modulate the electronic properties of the resulting metal complexes.

Advanced Mechanistic Characterization Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research in this area will likely involve the application of advanced mechanistic characterization techniques.

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the energetics and transition state structures of reactions involving this compound. researchgate.net For example, DFT calculations could be used to precisely quantify the influence of the nitro groups on the activation barriers for S_N1 and S_N2 pathways with various nucleophiles. This would allow for a more rational prediction of reactivity and selectivity.

In addition to computational studies, advanced kinetic analysis can be employed to elucidate reaction mechanisms. Techniques such as stopped-flow spectroscopy or in-situ reaction monitoring using NMR or IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. researchgate.net These data can be used to construct detailed kinetic models that can distinguish between different mechanistic pathways.

Integration of Artificial Intelligence and Machine Learning in Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.